molecular formula C15H22ClN3O3 B2682815 tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1289387-03-6

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2682815
CAS No.: 1289387-03-6
M. Wt: 327.81
InChI Key: SODGHRCAAAUGTM-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a chlorinated pyrimidine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and chemical properties, making each unique in its applications and reactivity.

Properties

IUPAC Name

tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-10-9-12(16)18-13(17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGHRCAAAUGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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